REACTION_CXSMILES
|
[C:1]([CH:3]=[C:4]1[C:13]2[C:8](=[CH:9][C:10]([CH2:16][CH3:17])=[C:11]([CH2:14][CH3:15])[CH:12]=2)[C:6](=[O:7])[O:5]1)#[N:2].C[O-].[Na+]>Cl>[C:1]([CH:3]1[C:6](=[O:7])[C:8]2[C:13](=[CH:12][C:11]([CH2:14][CH3:15])=[C:10]([CH2:16][CH3:17])[CH:9]=2)[C:4]1=[O:5])#[N:2] |f:1.2|
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Name
|
3-cyanomethylene-5,6-diethylphthalide
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Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=C1OC(=O)C2=CC(=C(C=C12)CC)CC
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Name
|
sodium methoxide
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 20 mins
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
, cooled
|
Type
|
FILTRATION
|
Details
|
The precipitated yellow solid was filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo over P2O5 /NaOH
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1C(C2=CC(=C(C=C2C1=O)CC)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.711 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |